N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22(2)16-15(11-19-18(21-16)24-3)20-17(23)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCSEUYIVJTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)-2-methoxypyrimidine with naphthalene-1-carboxylic acid, followed by amidation. The reaction conditions often require the use of catalysts such as 4-(dimethylamino)pyridine (DMAP) and reagents like di-tert-butyl dicarbonate (Boc2O) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Molecular oxygen, DMAP, benzyl bromide.
Reduction: NaBH4, LiAlH4.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1-carboxylic acid derivatives, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide has found applications in several scientific domains:
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Pyrimidine vs.
- Naphthalene vs. Quinoline: Naphthalene’s planar structure facilitates π-π interactions, while quinolines may exhibit better membrane permeability due to reduced steric bulk .
Substituent Effects
Impact on Physicochemical Properties :
- Solubility: Dimethylamino groups enhance aqueous solubility at low pH, critical for oral bioavailability .
Biological Activity
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈N₄O₂. The compound features a naphthalene ring fused with a pyrimidine moiety, substituted with a dimethylamino group and a methoxy group. These functional groups contribute to its distinctive chemical behavior, reactivity, and biological activity .
This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. Notably, it has been identified as an inhibitor of certain kinases involved in cellular signaling pathways. This inhibition can modulate various physiological processes, potentially leading to therapeutic effects in conditions such as cancer and inflammatory diseases .
Inhibitory Effects on Kinases
Research indicates that this compound may selectively inhibit specific kinases, which are critical for cell proliferation and survival. For instance, studies have shown that it can inhibit cyclin-dependent kinases (CDKs) and other related enzymes, leading to cell cycle arrest and apoptosis in cancer cell lines .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For example, it has been tested against various cancer cell lines, showing potent inhibitory effects on cell growth and migration. The compound's ability to induce apoptosis in these cells underscores its potential as an anticancer agent .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. It may interact with inflammatory mediators or pathways, thus contributing to a reduction in inflammation-related responses. This aspect is particularly relevant for the development of therapeutic agents targeting inflammatory diseases .
Research Findings
Numerous studies have explored the biological activity of this compound. Below are key findings from recent research:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated potent inhibition of CDK activity in cancer cell lines, leading to G1 phase arrest. |
| Study 2 | Showed significant reduction in tumor growth in xenograft models when administered orally. |
| Study 3 | Highlighted the compound's ability to modulate inflammatory cytokine production in vitro. |
Case Studies
Case Study 1: Antitumor Efficacy
In a recent study involving SKM-1 human myelodysplastic syndrome cells, this compound was found to significantly increase intracellular levels of acetyl-histone H3 while inducing apoptosis. This suggests its potential as a therapeutic agent for hematological malignancies .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the compound's role in modulating inflammatory responses in vitro. Results indicated that it effectively reduced the secretion of pro-inflammatory cytokines from activated macrophages, supporting its potential use in treating chronic inflammatory conditions .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]naphthalene-1-carboxamide?
- Methodological Answer : A stepwise approach is advised. First, synthesize the pyrimidine core via nucleophilic substitution at the 4-position using dimethylamine under anhydrous conditions. Couple this intermediate with naphthalene-1-carboxamide via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura). Optimize reaction parameters such as solvent polarity (DMF or THF), temperature (80–100°C), and catalyst loading (1–2 mol% Pd(PPh₃)₄) to improve yield. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) enhances purity .
Q. How can the crystal structure of this compound be characterized to confirm its molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation in a mixed solvent system (e.g., DCM/methanol). Analyze hydrogen-bonding networks (e.g., N–H⋯N or N–H⋯S interactions) and π-π stacking distances (typically 3.5–3.6 Å) to validate molecular packing. For twinned crystals, use twin-law refinement (e.g., [100 010 101] twin matrix) to resolve structural ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., Src/Abl kinases) due to structural analogs showing activity in this class . Use ATP-competitive binding assays with recombinant kinases and measure IC₅₀ values. Pair this with cell viability assays (e.g., MTT in K562 leukemia cells) to assess antiproliferative effects. Validate results with Western blotting for downstream phosphorylation targets (e.g., STAT5 or Crkl) .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:
- Temperature : 25°C (long-term), 40°C (accelerated).
- Humidity : 75% RH.
- Light : Expose to UV (320–400 nm) for photostability.
Monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase) and track impurities at 254 nm. Use mass spectrometry to identify degradation products (e.g., demethylation or hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Methodological Answer : Perform systematic substitutions on the pyrimidine and naphthalene moieties. For example:
- Replace the 2-methoxy group with ethoxy or halogen to modulate steric effects.
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-dimethylamino position to enhance kinase binding.
Validate using molecular docking (e.g., AutoDock Vina) against kinase crystal structures (PDB: 2GQG for Abl). Compare binding energies and interaction maps (e.g., hinge-region hydrogen bonds) .
Q. What experimental approaches resolve contradictions in reported polymorphic forms?
- Methodological Answer : For polymorphic discrepancies:
Perform differential scanning calorimetry (DSC) to identify unique melting endotherms.
Use variable-temperature XRD to track phase transitions.
Compare solvent-mediated transformation outcomes (e.g., slurry bridging in ethanol/water).
Reference crystalline forms of analogous compounds (e.g., twin-law refinement in furopyrimidines) to guide analysis .
Q. How can computational modeling predict metabolic liabilities of this compound?
- Methodological Answer : Use in silico tools:
- CYP450 metabolism : Predict sites of oxidation (e.g., dimethylamino group) via Schrödinger’s MetaSite.
- Reactive metabolite screening : Flag thiophene or naphthalene motifs using DEREK Nexus.
Validate with microsomal incubation (human liver microsomes + NADPH) and LC-MS/MS analysis .
Q. What strategies mitigate aggregation-induced assay artifacts in high-throughput screening?
Q. How can toxicity be assessed in early preclinical development?
- Methodological Answer : Conduct:
hERG inhibition assays (patch-clamp or FLIPR) to evaluate cardiac risk.
Ames test for mutagenicity.
In vivo acute toxicity in rodents (OECD 423), monitoring ALT/AST levels.
Reference safety data from structurally related quinuclidine carboxamides for dose extrapolation .
Q. What advanced analytical techniques quantify low-abundance metabolites in pharmacokinetic studies?
- Methodological Answer : Use UPLC-QTOF-MS with these parameters:
- Column : Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).
- Ionization : ESI+ with collision energy ramp (10–40 eV).
- Data processing : MetaboLynx for metabolite ID via accurate mass (<5 ppm error) and fragment matching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
